2-Chloro-4-nitrophenyl isothiocyanate

Übersicht

Beschreibung

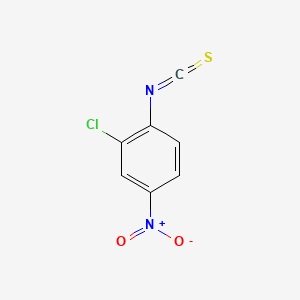

2-Chloro-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It is a pale yellow to brown crystalline powder that is used primarily in organic synthesis and as an intermediate in the production of various chemical compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrophenyl isothiocyanate can be synthesized through a two-step process involving the reaction of primary amines or their salts with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride) . This method provides good yields and is efficient for the preparation of isothiocyanates.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach, with the one-pot process being more suitable for preparing alkyl and electron-rich aryl isothiocyanates .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-nitrophenyl isothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted thioureas and other derivatives.

Addition Reactions: It can participate in addition reactions with amines to form thiocarbamates.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines and alcohols.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Thioureas: Formed through substitution reactions with amines.

Thiocarbamates: Formed through addition reactions with amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-Cancer Research

CNP-ITC has been investigated for its potential in cancer treatment. A notable patent describes a composition that combines isothiocyanate compounds with anti-cancer drugs to enhance therapeutic effects against tumors. The synergistic effect of CNP-ITC with DNA-affecting drugs was shown to improve the inhibition of cancer cell growth compared to the use of either component alone . This compound is believed to act as a dual inhibitor, impacting both abnormal DNA methylation and histone deacetylation, thus providing a promising avenue for cancer therapy .

1.2 Enzyme Activity Measurement

In clinical biochemistry, CNP-ITC has been utilized as a substrate for measuring enzyme activity, particularly alpha-amylase. Studies have demonstrated that using 2-chloro-4-nitrophenyl maltotrioside (a derivative of CNP-ITC) allows for precise measurement of amylase activity in serum without auxiliary enzymes. This method exhibits high sensitivity and stability, making it suitable for routine clinical assays .

1.3 Diagnostic Applications

The compound is also employed in diagnostic assays for various enzymes. For instance, adaptations of the IFCC method for alpha-amylase using CNP-ITC have shown effective results in clinical settings, providing reliable and reproducible measurements . This adaptability highlights the importance of CNP-ITC in developing diagnostic tools.

Chemical Research Applications

2.1 Synthesis and Derivative Development

CNP-ITC serves as an important intermediate in organic synthesis and the development of new chemical entities. Its reactivity allows for the formation of various derivatives that can be explored for different biological activities or chemical properties. The ability to functionalize this compound broadens its applicability in synthetic chemistry .

2.2 Agricultural Chemistry

While not extensively documented in the search results, isothiocyanates are known for their roles in agricultural chemistry, particularly as pesticides and herbicides. CNP-ITC may have potential applications in pest management due to its bioactive properties, although specific studies on this aspect were not highlighted.

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrophenyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thioureas and thiocarbamates. These reactions are facilitated by the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic species . The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the isothiocyanate group and nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrophenyl isothiocyanate: Similar in structure but lacks the chlorine substituent.

2-Chloro-5-nitrophenyl isothiocyanate: Similar but with the nitro group in a different position.

Uniqueness

2-Chloro-4-nitrophenyl isothiocyanate is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis . The combination of these functional groups allows for a broader range of chemical reactions compared to similar compounds .

Biologische Aktivität

2-Chloro-4-nitrophenyl isothiocyanate (C7H3ClN2O2S) is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its unique structure, has been studied extensively for its potential applications in cancer therapy and as a pharmaceutical intermediate. The following sections will delve into the biological activities of this compound, including its mechanisms of action, cytotoxicity, and relevant case studies.

- Molecular Formula : C7H3ClN2O2S

- Molecular Weight : 214.63 g/mol

- Appearance : Pale yellow to yellow-brown crystalline powder

- Density : 1.48 g/cm³

- Melting Point : 95 to 99 °C

- Boiling Point : 354.1 °C

Hazard Classification

This compound is classified as corrosive and irritant, with specific hazard codes indicating toxicity upon inhalation and skin contact.

Isothiocyanates, including this compound, have been shown to exhibit various biological activities:

- Anticancer Properties : The compound acts as a dual inhibitor of abnormal DNA methylation and histone deacetylase, which are critical processes in cancer development. This suggests its potential use in cancer prevention and treatment .

- Cytotoxicity : Studies have demonstrated that derivatives of isothiocyanates can induce apoptosis in cancer cells. For instance, cytotoxicity assays against various cancer cell lines have shown significant reductions in cell viability .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver Carcinoma) | 7.06 | |

| HeLa (Cervical Cancer) | 5.25 | |

| A549 (Lung Cancer) | 6.10 |

These values indicate the concentration required to reduce cell viability by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

Case Studies

- Antitumor Activity : In a study evaluating various isothiocyanates for their cytotoxic effects on liver carcinoma cells (HEPG2), this compound exhibited an IC50 value of 7.06 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Mechanistic Insights : Research has highlighted that compounds with nitro groups can influence the reactivity and biological activity of isothiocyanates. Specifically, the presence of electron-withdrawing groups such as nitro can reduce potency; however, certain structural configurations may enhance selectivity towards cancer cells .

Eigenschaften

IUPAC Name |

2-chloro-1-isothiocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNALWWKRNZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374023 | |

| Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-64-2 | |

| Record name | 2-chloro-1-isothiocyanato-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-nitrophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.